molecular formula C18H26O B117631 Traseolide CAS No. 68140-48-7

Traseolide

Cat. No.: B117631
CAS No.: 68140-48-7
M. Wt: 258.4 g/mol
InChI Key: IMRYETFJNLKUHK-UHFFFAOYSA-N
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Description

Traseolide is an indane derivative characterized by its musk odorant properties. The compound’s structure includes an indane skeleton substituted by geminal methyl groups at C-1, single methyl groups at C-2 and C-6, an isopropyl group at C-3, and an acetyl group at C-6 . It is widely used in the fragrance industry due to its distinctive musk scent.

Preparation Methods

Synthetic Routes and Reaction Conditions: Traseolide is synthesized through a series of chemical reactions starting from toluene and isobutanoyl chloride. The initial step involves a Friedel–Crafts reaction that yields p-tolyl isopropyl ketone. This ketone is then reduced to the corresponding alcohol. Subsequent chlorination and treatment with 2-methyl-2-butene yield 1-isopropyl-2,3,3,5-tetramethylindane. Finally, a Friedel–Crafts reaction with acetyl chloride produces this compound .

Industrial Production Methods: The industrial production of this compound follows the same synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is typically a colorless oil with a musk fragrance, used extensively in perfumes and other fragrance products .

Chemical Reactions Analysis

Types of Reactions: Traseolide undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: The compound can be reduced to its corresponding alcohols or other reduced forms.

    Substitution: this compound can undergo substitution reactions, particularly at the methyl and isopropyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Traseolide has several applications in scientific research:

Comparison with Similar Compounds

  • Galaxolide
  • Tonalide
  • Celestolide
  • Phantolide

Traseolide’s unique combination of musk and creamy floral notes sets it apart from these similar compounds, making it a valuable ingredient in the fragrance industry.

Properties

IUPAC Name

1-(1,1,2,6-tetramethyl-3-propan-2-yl-2,3-dihydroinden-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O/c1-10(2)17-12(4)18(6,7)16-8-11(3)14(13(5)19)9-15(16)17/h8-10,12,17H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRYETFJNLKUHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2=C(C1(C)C)C=C(C(=C2)C(=O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9052393
Record name 1-(2,3-Dihydro-1,1,2,6-tetramethyl-3-(1-methylethyl)-1H-inden-5-yl)ethan-1-one
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Molecular Weight

258.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

321 °C at 101.325 kPa
Record name Traseolide
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Solubility

In water, 0.085 mg/L, In water, 539 ug/L at 20 °C, pH 7
Record name Traseolide
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.979 at 20 °C
Record name Traseolide
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Vapor Pressure

VP: 7.5X10-5 mm Hg at 20 °C (0.01 Pa), 9.0X10-3 mm Hg (1.2 Pa)
Record name Traseolide
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Color/Form

Liquid, Pale yellow to yellow clear viscous liquid

CAS No.

68140-48-7
Record name Traesolide
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Record name Ethanone, 1-(2,3-dihydro-1,1,2,6-tetramethyl-3-(1-methylethyl)-1H-inden-5-yl)-
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Record name Ethanone, 1-[2,3-dihydro-1,1,2,6-tetramethyl-3-(1-methylethyl)-1H-inden-5-yl]-
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Record name 1-(2,3-Dihydro-1,1,2,6-tetramethyl-3-(1-methylethyl)-1H-inden-5-yl)ethan-1-one
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Record name 1-[2,3-dihydro-1,1,2,6-tetramethyl-3-(1-methylethyl)-1H-inden-5-yl]ethan-1-one
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Record name Traseolide
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

-50 °C at 101.325 kPa
Record name Traseolide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8418
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

At 0°-5° C. a solution of 4 g AlCl3 in 50 ml nitromethane is added to a mixture of 6 g 1-isopropyl-2,3,3,5-tetramethyl indan (obtained according to example I or II) and 25 g acetyl chloride. Then the reaction mixture is stirred at room temperature during 30 min. and poured out into ice and extracted three times with ether. The solution in ether is washed neutral, dried and evaporated. The residue is distilled under diminished pressure to obtain 6-acetyl-1-isopropyl-2,3,3,5-tetramethyl indan in a yield of 95%. B.p. 144°-146° C./1 mm Hg; n20D =1,5301.
Name
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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